4-Phenylazobenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7955. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

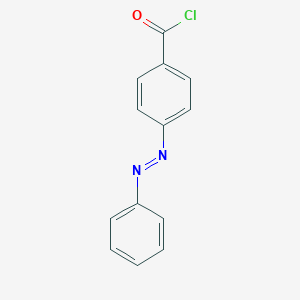

Structure

3D Structure

Properties

IUPAC Name |

4-phenyldiazenylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-13(17)10-6-8-12(9-7-10)16-15-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMHZBAYPLCCAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059293 | |

| Record name | Benzoyl chloride, 4-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-24-5 | |

| Record name | 4-Phenylazobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylazobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylazobenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 4-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylazobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Phenylazobenzoyl Chloride (CAS: 104-24-5) for Researchers and Drug Development Professionals

An authoritative guide on the properties, synthesis, and applications of 4-Phenylazobenzoyl chloride, a key building block in materials science and medicinal chemistry.

This technical guide provides a comprehensive overview of this compound (CAS No. 104-24-5), a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, provides established experimental protocols for its synthesis and purification, and explores its applications, particularly in the synthesis of advanced polymers and as a scaffold in medicinal chemistry.

Core Properties and Specifications

This compound is a solid organic compound characterized by the presence of both an acyl chloride and an azobenzene functional group. These features make it a valuable reagent for a variety of chemical transformations.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 104-24-5 | [1] |

| Molecular Formula | C₁₃H₉ClN₂O | [1][2] |

| Molecular Weight | 244.68 g/mol | [1][2] |

| Appearance | Light yellow to brown powder/crystal | [3] |

| Melting Point | 93-97 °C | [3] |

| Boiling Point | Not available | [3] |

| Solubility | Soluble in organic solvents (e.g., petroleum ether) |

Spectroscopic Data

| Spectroscopy | Key Features |

| Infrared (IR) | Characteristic peaks for C=O (acyl chloride) and N=N (azo) functional groups. |

| Nuclear Magnetic Resonance (NMR) | Spectral data consistent with the aromatic protons of the phenyl and benzoyl rings. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. |

Synthesis and Purification Protocols

The following sections provide detailed experimental procedures for the laboratory-scale synthesis and purification of this compound.

Synthesis of this compound

This protocol is adapted from a well-established method for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

p-Phenylazobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous sodium carbonate

-

90–100° ligroin

-

30–60° petroleum ether

Procedure:

-

In a 1-liter flask, thoroughly mix 50 g (0.22 mole) of recrystallized p-phenylazobenzoic acid with 50 g (0.47 mole) of anhydrous sodium carbonate.

-

Add 250 ml (3.5 moles) of thionyl chloride to the flask.

-

Fit the flask with a reflux condenser and a drying tube.

-

Reflux the mixture for 1.5 hours.

-

Set up a distillation apparatus and distill off the excess thionyl chloride on a steam bath.

-

Dissolve the resulting acid chloride by refluxing with 500 ml of 90–100° ligroin.

-

Decant the hot solution from the sodium carbonate through a fluted filter.

-

Repeat the extraction of the residue with three 150-ml portions of ligroin.

-

Combine the filtrates and concentrate to a volume of 500 ml.

-

Filter the solution if necessary and then cool to 0°C.

-

Collect the crystallized acid chloride on a Büchner funnel and press as dry as possible.

-

Wash the product twice with 30–60° petroleum ether.

-

Store the purified this compound in a vacuum desiccator over phosphorus pentoxide and paraffin shavings.

Purification

The primary method for the purification of this compound is recrystallization.

Protocol: Recrystallization from Petroleum Ether

-

Dissolve the crude this compound in a minimal amount of hot petroleum ether (boiling range 60-80 °C).

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold petroleum ether.

-

Dry the purified crystals under vacuum.

Applications in Research and Development

This compound serves as a key intermediate in several areas of chemical synthesis, from polymer science to medicinal chemistry.

Synthesis of Polyacetylene Derivatives

This compound is utilized in the synthesis of novel polyacetylene derivatives.[1] The acyl chloride group can activate the polymerization of monomers like 2-ethynylpyridine without the need for an additional initiator or catalyst.

Experimental Workflow: Activated Polymerization of 2-Ethynylpyridine

Caption: Workflow for Polyacetylene Synthesis.

A general procedure, by analogy to similar polymerizations, would involve the following steps:

-

Dissolve 2-ethynylpyridine in a suitable solvent.

-

Add this compound to the solution.

-

Stir the reaction mixture at a specified temperature for a designated period to allow for polymerization.

-

Precipitate the resulting polymer by adding the reaction mixture to a non-solvent.

-

Collect the polymer by filtration, wash it, and dry it under vacuum.

-

Characterize the polymer using spectroscopic methods (NMR, IR, UV-Vis) to confirm its structure.

Role in Drug Development and Medicinal Chemistry

While not a therapeutic agent itself, this compound is a valuable building block for the synthesis of more complex molecules with potential pharmacological activity. The azobenzene scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.

The reactive acyl chloride handle allows for the straightforward introduction of the 4-phenylazo-benzoyl moiety into various molecular frameworks, enabling the generation of libraries of novel compounds for biological screening. For instance, it can be reacted with amines or alcohols to form amides and esters, respectively, which are common functional groups in drug molecules.

Signaling Pathway Implication (Hypothetical)

The azobenzene core can be designed to act as a photoswitch, allowing for the spatio-temporal control of a drug's activity. This is a key concept in photopharmacology.

Caption: Azobenzene Photoswitching in Drug Activity.

Safety and Handling

This compound is classified as a corrosive substance. It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. For detailed safety information, consult the Safety Data Sheet (SDS).

References

physical properties of 4-Phenylazobenzoyl chloride

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Phenylazobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as azobenzene-4-carbonyl chloride, is a reactive organic compound featuring both an azo functional group and an acyl chloride. This unique structure makes it a valuable reagent in various synthetic applications, including the production of dyes, polymers, and specialized organic molecules.[1][2] Its reactivity is primarily dictated by the electrophilic acyl chloride group, which readily undergoes nucleophilic acyl substitution. This guide provides a comprehensive overview of the physical properties, synthesis, and characteristic reactions of this compound, tailored for professionals in research and development.

Physical and Chemical Properties

This compound is typically a crystalline solid, with its color ranging from light yellow to orange-red.[1][3] It is soluble in common organic solvents such as dichloromethane and chloroform but is insoluble in water, with which it reacts.[1]

Data Summary

The key physical and chemical identification properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉ClN₂O | [1][2][3] |

| Molecular Weight | 244.68 g/mol | [2][3][4] |

| CAS Number | 104-24-5 | [1][3][4] |

| Appearance | Light yellow to Brown powder/crystal; Orange-red crystalline powder | [1][3][5] |

| Melting Point | 93-97 °C | [3][4][6][7] |

| Boiling Point | 382.6 ± 25.0 °C (Predicted) | [3] |

| Density | 1.3023 (Rough Estimate) | [3] |

| Refractive Index | 1.6000 (Estimate) | [3] |

| Solubility | Soluble in dichloromethane and chloroform; Insoluble in water. | [1] |

| InChI Key | RYMHZBAYPLCCAC-FOCLMDBBSA-N | [4][7] |

Experimental Protocols

The following sections detail the common experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

This compound is synthesized from its corresponding carboxylic acid, 4-(phenylazo)benzoic acid, via reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The following protocol is a representative method using thionyl chloride.

Materials:

-

4-(Phenylazo)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous hexane or petroleum ether for purification

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1 equivalent of 4-(phenylazo)benzoic acid in an excess of anhydrous toluene.

-

Add a catalytic amount (a few drops) of DMF to the suspension.

-

Slowly add an excess (approximately 2-3 equivalents) of thionyl chloride to the flask at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by recrystallization from an anhydrous non-polar solvent like petroleum ether.[3]

Characterization Protocols

2.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching of the acyl chloride and characteristic peaks for the aromatic rings and the azo group.

Sample Preparation (Solid):

-

Prepare a Nujol mull by grinding a small amount of the solid sample with a drop of Nujol (mineral oil) in an agate mortar and pestle.

-

Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide (KBr) powder and pressing it into a transparent disk using a hydraulic press.

-

Place the prepared sample (mull between salt plates or KBr pellet in a holder) in the IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Absorptions:

-

C=O stretch (acyl chloride): ~1770-1815 cm⁻¹ (strong)

-

Aromatic C=C stretch: ~1600-1450 cm⁻¹

-

N=N stretch (azo): ~1400-1450 cm⁻¹ (often weak or obscured)

-

C-Cl stretch: ~600-800 cm⁻¹

2.2.2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the electronic environment of the protons in the molecule.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent.

-

Acquire the ¹H NMR spectrum.

Expected Chemical Shifts: The aromatic protons on the two phenyl rings will appear in the range of δ 7.4-8.2 ppm. The specific splitting patterns will depend on the substitution on each ring. The protons on the ring attached to the carbonyl chloride group will likely be shifted further downfield due to the electron-withdrawing nature of this group.

Chemical Reactivity and Applications

The primary application of this compound in synthesis stems from the high reactivity of the acyl chloride group.[1][2] It is an excellent acylating agent and readily reacts with nucleophiles. This reactivity allows for the introduction of the 4-phenylazobenzoyl moiety into various molecules.

General Reaction Pathway

The general reaction involves a nucleophilic acyl substitution, where a nucleophile (Nu-H) attacks the electrophilic carbonyl carbon, leading to the substitution of the chloride leaving group.

Caption: Nucleophilic acyl substitution of this compound.

This reactivity is harnessed in the synthesis of polyacetylene derivatives and other polymers, as well as in the creation of dyes and photosensitive materials where the azobenzene unit acts as a chromophore.[2][3][4]

Synthesis and Purification Workflow

The overall process for preparing pure this compound involves the conversion of the carboxylic acid followed by purification.

References

- 1. 4-苯基偶氮苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Benzoic acid, 4-(phenylazo)- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. rsc.org [rsc.org]

- 7. CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Phenylazobenzoyl Chloride: Synthesis, Polymerization, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-phenylazobenzoyl chloride, a key chemical intermediate. The document details its molecular properties, provides explicit experimental protocols for its synthesis and subsequent polymerization, and outlines methods for the characterization of the resulting polymer. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, polymer chemistry, and materials science.

Core Molecular and Physical Data

This compound is an organic compound notable for its reactive acyl chloride group and the presence of an azobenzene moiety. These structural features make it a valuable reagent in various synthetic applications, particularly in the production of polymers with interesting photoresponsive properties.

| Property | Value | Citations |

| Molecular Formula | C₁₃H₉ClN₂O | [1][2] |

| Molecular Weight | 244.68 g/mol | [1][2] |

| CAS Number | 104-24-5 | [3] |

| Appearance | Orange-red crystalline powder | [1] |

| Melting Point | 94.5–95.5 °C | [4] |

| Solubility | Soluble in ligroin and other organic solvents. | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in the polymerization of a polyacetylene derivative.

Synthesis of this compound

This protocol is adapted from a well-established method for the synthesis of acyl chlorides from carboxylic acids.

Objective: To synthesize this compound from p-phenylazobenzoic acid using thionyl chloride.

Materials:

-

p-Phenylazobenzoic acid (recrystallized, 0.22 mole)

-

Anhydrous sodium carbonate (0.47 mole)

-

Thionyl chloride (3.5 moles)

-

90–100° Ligroin

-

30–60° Petroleum ether

-

1-L flask

-

Reflux condenser with a drying tube

-

Steam bath

-

Büchner funnel

-

Vacuum desiccator with phosphorus pentoxide and paraffin shavings

Procedure:

-

In a 1-L flask, thoroughly mix 50 g (0.22 mole) of recrystallized p-phenylazobenzoic acid and 50 g (0.47 mole) of anhydrous sodium carbonate by shaking.[4]

-

Caution: This step should be performed in a well-ventilated fume hood. Add 250 ml (3.5 moles) of thionyl chloride to the flask.[4]

-

Fit a reflux condenser with a drying tube to the flask and reflux the mixture for 1.5 hours.[4]

-

After refluxing, set the condenser for distillation and remove the excess thionyl chloride by distillation on a steam bath.[4]

-

Dissolve the resulting acid chloride by refluxing with 500 ml of 90–100° ligroin. Decant the hot solution from the sodium carbonate through a fluted filter.[4]

-

Repeat the extraction of the residue with three 150-ml portions of ligroin.[4]

-

Combine the filtrates, concentrate to 500 ml, filter if necessary, and cool to 0°C.[4]

-

Collect the precipitated this compound on a Büchner funnel and press as dry as possible.[4]

-

Wash the crystals twice with 30–60° petroleum ether.[4]

-

Store the final product in a vacuum desiccator over phosphorus pentoxide and paraffin shavings to ensure it remains dry. The expected yield of orange-red crystals is approximately 89%.[4]

Synthesis of Poly[2-ethynyl-N-(4-(phenylazo)benzoyl) pyridinium chloride]

This protocol describes the activated polymerization of 2-ethynylpyridine using this compound as an initiator. This method is based on procedures for the synthesis of similar polyacetylene derivatives.[5]

Objective: To synthesize a polyacetylene derivative with phenylazobenzene moieties.

Materials:

-

This compound

-

2-Ethynylpyridine

-

Anhydrous dimethylformamide (DMF)

-

Methanol

-

Reaction vessel with a magnetic stirrer and nitrogen inlet

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve a molar equivalent of this compound in anhydrous DMF.

-

To this solution, add a molar equivalent of 2-ethynylpyridine.

-

Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 24 hours) to allow for polymerization.

-

After the reaction is complete, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

-

Collect the polymer by filtration, wash it with fresh methanol to remove unreacted monomers and initiator.

-

Dry the polymer product under vacuum to a constant weight.

Characterization of Poly[2-ethynyl-N-(4-(phenylazo)benzoyl) pyridinium chloride]

The structure and properties of the synthesized polymer can be confirmed through various spectroscopic techniques.

| Analytical Method | Expected Observations |

| ¹H NMR Spectroscopy | The spectrum should show characteristic peaks for the aromatic protons of the pyridinium and phenylazobenzene groups, as well as the polymer backbone. |

| IR Spectroscopy | The IR spectrum is expected to display absorption bands corresponding to the C=N stretching of the pyridinium ring, the N=N stretching of the azo group, and the C=O stretching of the benzoyl group. |

| UV-Visible Spectroscopy | The UV-visible spectrum should exhibit absorption bands characteristic of the conjugated polyene backbone and the π-π* and n-π* transitions of the azobenzene moiety. |

Visualized Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound and its subsequent polymer.

References

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | 104-24-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Uncatalyzed synthesis and characterization of a water-soluble polyacetylene: poly[2-ethynyl-N-(propylsulfonate)pyridinium betaine] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Phenylazobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Phenylazobenzoyl chloride, a valuable reagent in organic synthesis, particularly for the introduction of the photoresponsive azobenzene moiety into various molecular architectures. This document details the synthetic pathway, experimental protocols, and relevant quantitative data. Furthermore, it explores the conceptual signaling pathway of azobenzene derivatives, which are widely utilized as molecular photoswitches in biological and materials science applications.

Synthesis Route

The synthesis of this compound is a two-step process commencing from commercially available starting materials. The first step involves the formation of the azo linkage to produce 4-Phenylazobenzoic acid, which is subsequently converted to the target acid chloride.

Step 1: Synthesis of 4-Phenylazobenzoic Acid

The synthesis of the carboxylic acid precursor is achieved through the reaction of p-aminobenzoic acid with nitrosobenzene in glacial acetic acid.[1]

Step 2: Synthesis of this compound

The prepared 4-Phenylazobenzoic acid is then converted to this compound using a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] The use of thionyl chloride in the presence of anhydrous sodium carbonate has been reported to be an effective method.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its precursor.

| Parameter | 4-Phenylazobenzoic Acid | This compound | Reference |

| Molecular Formula | C₁₃H₁₀N₂O₂ | C₁₃H₉ClN₂O | [4][5] |

| Molecular Weight | 226.23 g/mol | 244.68 g/mol | [4][6] |

| Appearance | Orange-gold plates | Orange-red crystals | [1][3] |

| Melting Point | 248.5–249.5 °C (recrystallized) | 94.5–95.5 °C | [1][3] |

| Yield | 61-70% | 89% | [1][3] |

Experimental Protocols

Step 1: Synthesis of 4-Phenylazobenzoic Acid [1]

-

Materials:

-

p-Aminobenzoic acid (0.39 mole, 54 g)

-

Nitrosobenzene (0.39 mole, 42 g)

-

Glacial acetic acid (390 ml)

-

95% Ethanol for recrystallization

-

-

Procedure:

-

Dissolve p-aminobenzoic acid in warm glacial acetic acid in a 1-liter Erlenmeyer flask.

-

Cool the solution to room temperature.

-

Add nitrosobenzene and shake the mixture until the nitrosobenzene dissolves.

-

Stopper the flask and allow the solution to stand for 12 hours at room temperature. Crystallization of the product should begin after approximately 15 minutes.

-

Collect the precipitated p-phenylazobenzoic acid using a Büchner funnel.

-

Wash the product with acetic acid and then with water.

-

The air-dried acid can be recrystallized from 95% ethanol (60 ml per gram of acid) to yield orange-gold plates.

-

Step 2: Synthesis of this compound [3]

-

Materials:

-

p-Phenylazobenzoic acid (0.22 mole, 50 g)

-

Anhydrous sodium carbonate (0.47 mole, 50 g)

-

Thionyl chloride (3.5 moles, 250 ml)

-

90–100° ligroin for recrystallization

-

30–60° petroleum ether for washing

-

-

Procedure:

-

In a 1-liter flask, thoroughly mix the recrystallized p-phenylazobenzoic acid and anhydrous sodium carbonate by shaking.

-

Add thionyl chloride to the mixture. Fit a reflux condenser with a drying tube to the flask.

-

Reflux the mixture for 1.5 hours. This step should be performed in a fume hood.

-

Set up the condenser for distillation and distill off as much of the excess thionyl chloride as possible on a steam bath.

-

Dissolve the resulting acid chloride by refluxing with 500 ml of 90–100° ligroin. Decant the hot solution from the sodium carbonate onto a fluted filter.

-

Repeat the extraction of the solid residue with three 150-ml portions of ligroin.

-

Combine the filtrates, concentrate to 500 ml, and cool to 0°C.

-

Collect the crystallized acid chloride on a Büchner funnel and press as dry as possible.

-

Wash the crystals twice with 30–60° petroleum ether and store in a vacuum desiccator over phosphorus pentoxide and paraffin shavings.

-

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthesis route for this compound.

Photoisomerization Signaling Pathway of Azobenzene Derivatives

This compound is a precursor to molecules containing the azobenzene moiety, which can function as a molecular photoswitch. The underlying principle is the reversible trans-cis isomerization of the azo group upon irradiation with light of specific wavelengths. This conformational change can be harnessed to control biological processes at the molecular level.[7][8]

Caption: Photoisomerization of azobenzene derivatives.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. jk-sci.com [jk-sci.com]

- 5. CAS 104-24-5: this compound | CymitQuimica [cymitquimica.com]

- 6. 4-苯基偶氮苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Azobenzene Photoisomerization-Induced Destabilization of B-DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

4-Phenylazobenzoyl Chloride: A Technical Overview of its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Phenylazobenzoyl chloride in various organic solvents. Due to the reactive nature of acyl chlorides, this document focuses on qualitative solubility and provides a general experimental framework for quantitative determination. Additionally, a key synthetic application of this compound is outlined.

Core Concepts: Solubility and Reactivity

This compound is a yellow to orange crystalline solid.[1] Its solubility in organic solvents is a critical parameter for its use in chemical synthesis, particularly in acylation reactions and the production of dyes and pigments.[1] As an acyl chloride, it is highly reactive towards nucleophiles and readily reacts with water, making it impossible to obtain a simple aqueous solution.[1] This reactivity also necessitates careful handling and the use of dry solvents to avoid decomposition.

Qualitative Solubility

| Solvent | Qualitative Solubility |

| Dichloromethane | Soluble[1] |

| Chloroform | Soluble[1] |

| Water | Insoluble (reacts)[1] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is adapted from standard laboratory procedures for solubility testing of organic compounds.

Objective: To determine the approximate solubility of this compound in a given dry organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected dry organic solvent (e.g., dichloromethane, chloroform, tetrahydrofuran)

-

Small, dry test tubes or vials with caps

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath (optional)

-

Graduated pipettes or microsyringes

Procedure:

-

Preparation: Ensure all glassware is scrupulously dried to prevent hydrolysis of the acyl chloride.

-

Solvent Addition: Into a pre-weighed, dry test tube or vial, add a precise volume (e.g., 1.0 mL) of the chosen dry organic solvent.

-

Initial Solute Addition: Weigh a small, known amount of this compound (e.g., 10 mg) and add it to the solvent.

-

Dissolution: Cap the test tube/vial and agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 2-5 minutes). If using a constant temperature bath, allow the mixture to equilibrate to the desired temperature.

-

Observation: Observe the solution. If all the solid has dissolved, the compound is soluble at that concentration.

-

Incremental Addition: Continue adding small, accurately weighed increments of this compound to the solution, repeating the dissolution step after each addition.

-

Saturation Point: The saturation point is reached when a small amount of the solid remains undissolved after prolonged and vigorous agitation.

-

Calculation: Calculate the approximate solubility by dividing the total mass of the dissolved solid by the volume of the solvent. Express the result in units such as mg/mL or g/100mL.

-

Replication: Repeat the experiment at least twice to ensure the reproducibility of the results.

Safety Precautions: this compound is corrosive and moisture-sensitive. Handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Use only dry solvents and glassware.

Application in Synthesis: Polyacetylene Derivatives

This compound serves as a key reagent in the synthesis of polyacetylene derivatives. These polymers are of interest due to their potential electronic and optical properties. A generalized workflow for this synthesis is depicted below.

Caption: Synthesis of a polyacetylene derivative.

This workflow illustrates the activated polymerization of 2-ethynylpyridine using this compound, which acts as an activator in the reaction, leading to the formation of a poly[2-ethynyl-N-(4-(phenylazo)benzoyl) pyridinium chloride] derivative.[2] This process is notable for proceeding without the need for an additional initiator or catalyst.[2]

References

An In-depth Technical Guide to 4-Phenylazobenzoyl Chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Phenylazobenzoyl chloride, a versatile chemical intermediate. It details its chemical structure, physicochemical properties, synthesis protocols, and its primary application in the development of functional polymers.

Core Chemical Identity

This compound, also known as azobenzene-4-carbonyl chloride or azoyl chloride, is an organic compound featuring a distinctive azobenzene core functionalized with a reactive acyl chloride group. This structure makes it a valuable reagent, particularly in polymer chemistry and materials science.

Chemical Structure and Identifiers

The molecule consists of two phenyl rings connected by a diazo bridge (-N=N-), with a benzoyl chloride group at the 4-position of one of the rings.

| Identifier | Value |

| IUPAC Name | 4-(2-phenyldiazen-1-yl)benzoyl chloride[1] |

| CAS Number | 104-24-5[1][2] |

| Molecular Formula | C₁₃H₉ClN₂O[1][2] |

| Molecular Weight | 244.68 g/mol [1][2] |

| SMILES String | ClC(=O)c1ccc(cc1)\N=N\c2ccccc2 |

| InChI Key | RYMHZBAYPLCCAC-FOCLMDBBSA-N |

| Synonyms | p-(Phenylazo)benzoyl chloride, Azobenzene-4-carbonyl chloride, Azoyl chloride[3] |

Physicochemical Properties

The compound is typically a light yellow to brown crystalline powder.[3] The azobenzene moiety imparts its characteristic color.

| Property | Value | Reference |

| Melting Point | 94-97 °C (lit.) | --INVALID-LINK-- |

| Appearance | Light yellow to Brown powder/crystal | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents (e.g., Dichloromethane, Chloroform); Insoluble in water | --INVALID-LINK-- |

Synthesis of this compound

The synthesis is a two-step process starting from p-aminobenzoic acid. The first step is the formation of the azo-precursor, 4-(phenylazo)benzoic acid, followed by its conversion to the target acyl chloride.

Synthesis Workflow

The overall logical flow from commercially available starting materials to the final product and its subsequent application is outlined below.

Experimental Protocols

Protocol 2.2.1: Synthesis of 4-(Phenylazo)benzoic Acid

This procedure is adapted from the known synthesis of azobenzene derivatives.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-aminobenzoic acid in glacial acetic acid.

-

Reagent Addition: Add an equimolar amount of nitrosobenzene to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: After cooling, pour the reaction mixture into a beaker of ice water. The precipitated solid is collected by vacuum filtration, washed thoroughly with water to remove acetic acid, and then dried. The crude product can be recrystallized from ethanol or a similar solvent to yield pure 4-(phenylazo)benzoic acid.

Protocol 2.2.2: Synthesis of this compound

This protocol is based on standard methods for converting carboxylic acids to acyl chlorides.

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place the dried 4-(phenylazo)benzoic acid.

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (typically 5-10 equivalents) to the flask, followed by a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).

-

Reaction: Heat the slurry to reflux under a nitrogen atmosphere for 2-4 hours. The solid should dissolve as it converts to the more soluble acyl chloride. The evolution of HCl and SO₂ gas will be observed.

-

Workup and Purification: After the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude this compound can be purified by recrystallization from a non-polar solvent like hexane or petroleum ether to yield the final product.

Application in Polymer Synthesis

A primary application of this compound is as an activator and functional side-chain precursor in the synthesis of novel polyacetylene derivatives. These polymers are of interest for their electrooptical and electrochemical properties.

Polymerization Workflow Diagram

The process involves the direct, uncatalyzed polymerization of an acetylene monomer, activated by the acyl chloride.

Experimental Protocol: Synthesis of Poly[2-ethynyl-N-(4-(phenylazo)benzoyl) pyridinium chloride]

This protocol is adapted from the work of Gal et al., who have synthesized a variety of similar ionic polyacetylenes.

-

Reaction Setup: A dry 100 mL round-bottom flask is charged with a magnetic stirrer, 2-ethynylpyridine (e.g., 1.2 g, 11.8 mmol), and this compound (2.9 g, 11.8 mmol).

-

Solvent Addition & Degassing: Anhydrous N,N-dimethylformamide (DMF) is added to achieve a desired monomer concentration (e.g., 0.5 M). The solution is degassed with dry nitrogen for at least 15 minutes to remove oxygen, which can interfere with the polymerization.

-

Polymerization: The flask is sealed and placed in a preheated oil bath at 60 °C. The polymerization is allowed to proceed for 24 hours.

-

Isolation and Purification: The resulting viscous polymer solution is cooled to room temperature and slowly poured into a large volume of a non-solvent, such as methanol or diethyl ether, with vigorous stirring. The precipitated polymer is collected by vacuum filtration.

-

Washing and Drying: The polymer is washed repeatedly with the non-solvent to remove unreacted monomer and initiator, then dried in a vacuum oven at 40 °C to a constant weight. A black polymer powder is typically obtained in high yield.

Quantitative Data and Characterization

The resulting polymer, poly[2-ethynyl-N-(4-(phenylazo)benzoyl) pyridinium chloride] [PEPABPC], is characterized to confirm its structure and evaluate its properties.[2]

Spectroscopic Data

The following table summarizes the expected characterization data for the polymer based on the cited literature.[2]

| Analysis Method | Observation | Interpretation |

| ¹H-NMR (DMSO-d₆) | Broad peaks in the aromatic region (7.0-9.0 ppm) and vinylic region. | Confirms the presence of the pyridinium and azobenzene rings and the conjugated polymer backbone. |

| ¹³C-NMR (DMSO-d₆) | Multiple peaks in the aromatic region (120-160 ppm) and a peak for the carbonyl group (~165 ppm). | Further confirms the incorporation of the azobenzene benzoyl moiety into the polymer structure. |

| FT-IR (KBr Pellet) | Peaks corresponding to C=N, C=C stretching of the aromatic rings, and a strong C=O stretch from the amide linkage. | Indicates the presence of the key functional groups and the conjugated backbone. |

| UV-Visible (DMF) | Broad absorption band extending into the visible region. | Characteristic of a conjugated polymer system. |

Electrooptical and Electrochemical Properties

The functional properties of PEPABPC are a key area of interest.

| Property | Method | Result | Reference |

| Photoluminescence | Fluorescence Spectroscopy (Excitation: ~500 nm) | Emission peak maximum at 597 nm (2.07 eV) | --INVALID-LINK--[2] |

| Electrochemical Behavior | Cyclic Voltammetry (CV) | Irreversible oxidation and reduction peaks. | --INVALID-LINK--[2] |

Safety and Handling

This compound is a corrosive acyl chloride. It reacts with water and other nucleophiles. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. It is classified as a dangerous good for transport.[2]

References

In-Depth Technical Guide: Hazards and Safety Precautions for 4-Phenylazobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of 4-Phenylazobenzoyl chloride (CAS No. 104-24-5). The information is intended to enable researchers, scientists, and drug development professionals to work safely with this compound. Due to the limited availability of comprehensive toxicological data, a cautious approach is strongly recommended.

Chemical and Physical Properties

This compound, also known as Azobenzene-4-carbonyl chloride, is an acyl chloride that is utilized in various synthetic applications, including the creation of polyacetylene derivatives.[1][2] It is a solid, typically appearing as a light yellow to brown or orange-red crystalline powder.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 104-24-5 | [1][2][5] |

| Molecular Formula | C₁₃H₉ClN₂O | [1][2] |

| Molecular Weight | 244.68 g/mol | [1][2][5] |

| Appearance | Light yellow to brown/orange-red crystalline powder | [3][4] |

| Melting Point | 94-97 °C (literature) | [3][5] |

| Boiling Point | 382.6 ± 25.0 °C (Predicted) | [3] |

| Solubility | Soluble in organic solvents like dichloromethane and chloroform; Insoluble in water. | [4] |

| Water Reactivity | Reacts with water. | [6][7] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[8] Its primary hazards are its corrosivity and reactivity with water.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | Source(s) |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. | Danger | GHS05 (Corrosion) | [1][5] |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage. | Danger | GHS05 (Corrosion) | [1][5] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals. | Warning | GHS05 (Corrosion) | [4][7] |

Experimental Protocols: Safe Handling and Emergency Procedures

Due to its hazardous nature, strict adherence to safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense against exposure.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[2][6]

-

Skin Protection: A flame-retardant lab coat, along with chemical-resistant gloves (e.g., nitrile), is required. Ensure gloves are regularly inspected for tears or contamination.[2][6]

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2] If there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator should be used.[2]

Handling and Storage

-

Ventilation: All work with this compound must be performed in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Inert Atmosphere: As the compound is water-reactive, handling in a dry, inert atmosphere (e.g., in a glove box) is recommended, especially for prolonged procedures.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, and oxidizing agents.[2] The storage container should be tightly sealed and stored in a corrosive-resistant container with a resistant inner liner.[4][7] Protect from moisture.[2]

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials should be handled as hazardous waste.

Spill and Emergency Procedures

-

Spills: In case of a spill, evacuate the area and prevent the entry of unnecessary personnel. For a solid spill, cover with a plastic sheet to minimize dust spread and carefully collect the material into a suitable container for disposal. Do not use water for cleanup.

-

Fire: In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Do not use water , as it will react violently with this compound.[2] Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Skin: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[2]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]

-

Hazard and Precaution Logical Workflow

The following diagram illustrates the logical relationship between the hazards of this compound and the necessary safety precautions.

Caption: Hazard to Precaution Workflow for this compound.

This guide is intended to supplement, not replace, formal safety training and the information provided in the Safety Data Sheet (SDS) for this compound. Always consult the most recent SDS before working with this or any other chemical.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. research.wayne.edu [research.wayne.edu]

- 4. This compound | 104-24-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. ehss.syr.edu [ehss.syr.edu]

- 6. actenviro.com [actenviro.com]

- 7. SOP: Water-Reactive Chemicals | PennEHRS [ehrs.upenn.edu]

- 8. tcichemicals.com [tcichemicals.com]

Safeguarding Stability: A Technical Guide to 4-Phenylazobenzoyl Chloride Storage and Handling

For Immediate Release

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This technical guide provides an in-depth analysis of the storage and stability conditions for 4-Phenylazobenzoyl chloride (CAS RN: 104-24-5), a crucial acyl chloride compound utilized in various synthetic applications, including the synthesis of polyacetylene derivatives.[1][2] Adherence to these guidelines is critical to ensure the compound's purity, reactivity, and shelf-life, thereby safeguarding experimental outcomes and promoting laboratory safety.

Core Stability & Storage Parameters

This compound is a reactive chemical that requires stringent storage conditions to prevent degradation. The primary threats to its stability are moisture, air, light, and elevated temperatures. It is generally considered stable when stored under the recommended conditions.[3]

Recommended Storage Conditions

To maintain the integrity of this compound, the following conditions are essential:

-

Temperature: The compound should be stored in a cool environment. Options include refrigeration at 2-8°C or storage at room temperature in a controlled setting.

-

Atmosphere: Due to its sensitivity to moisture and air, it is recommended to store this compound under an inert atmosphere, such as nitrogen or argon. Containers should be tightly sealed to prevent exposure.

-

Environment: Storage should be in a dry, well-ventilated place.[3][4] It is crucial to keep the compound away from any possible contact with water.[4]

-

Light: The compound should be protected from light and direct sunlight.[3]

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative data for this compound.

| Parameter | Value / Recommendation | Source(s) |

| CAS Number | 104-24-5 | [1][2] |

| Molecular Formula | C₁₃H₉ClN₂O | [1] |

| Molecular Weight | 244.68 g/mol | [1][2] |

| Appearance | Light yellow to brown powder or crystal | |

| Purity | >98.0% (GC) | |

| Melting Point | 94-97 °C | [2] |

| Recommended Storage Temp. | 2-8°C (Refrigerator) or Room Temperature | [3] |

| Moisture Sensitivity | Highly sensitive; reacts violently with water | [3][4] |

| Air Sensitivity | Air sensitive | [4] |

| Light Sensitivity | Protect from light and direct sunlight | [3] |

Chemical Incompatibility and Decomposition

Understanding the chemical incompatibilities of this compound is vital for both storage and handling to prevent hazardous reactions and degradation of the material.

Incompatible Materials

Contact with the following substances should be strictly avoided:

Hazardous Decomposition

Exposure to incompatible materials or adverse conditions such as high temperatures can lead to decomposition. Thermal decomposition can release toxic and corrosive gases, including:[3][5]

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen chloride gas

-

Phosgene[3]

The reaction with water is particularly hazardous, as it liberates toxic and corrosive gases.[3][4][5]

Experimental Protocols for Stability Assessment

Principle

The stability of this compound is determined by quantifying its purity at various time points under different storage conditions (real-time and accelerated). The primary degradation pathway to monitor is hydrolysis to 4-phenylazobenzoic acid. High-Performance Liquid Chromatography (HPLC) is a suitable analytical technique for this purpose.

Materials and Equipment

-

This compound (test sample)

-

Reference standard of this compound

-

Reference standard of 4-phenylazobenzoic acid (primary degradant)

-

HPLC grade acetonitrile, water, and other necessary solvents

-

Controlled environment chambers (for temperature and humidity)

-

HPLC system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for assessing the stability of this compound.

Procedure

-

Initial Analysis (T=0):

-

Perform an initial HPLC analysis on the batch of this compound to determine its initial purity. This serves as the baseline.

-

-

Sample Preparation for Storage:

-

Aliquot the compound into multiple small, airtight, light-protected vials.

-

Purge each vial with an inert gas (e.g., nitrogen) before sealing to minimize exposure to air and moisture.

-

-

Storage Conditions:

-

Real-Time Stability: Store a set of samples under the recommended long-term storage condition (e.g., 2-8°C).

-

Accelerated Stability: Store other sets of samples under stressed conditions (e.g., 25°C/60% Relative Humidity (RH) and 40°C/75% RH) to predict long-term stability more quickly.

-

-

Time-Point Analysis:

-

At predetermined intervals (e.g., 0, 1, 3, 6, 12, 24 months for real-time; 0, 1, 3, 6 months for accelerated), pull samples from each storage condition.

-

Carefully prepare a solution of known concentration in a dry aprotic solvent (e.g., acetonitrile).

-

Analyze the samples by a validated HPLC method to quantify the amount of remaining this compound and the formation of 4-phenylazobenzoic acid.

-

-

Data Analysis:

-

Plot the concentration or purity of this compound against time for each condition.

-

Determine the rate of degradation. For accelerated studies, the Arrhenius equation can be used to extrapolate the shelf-life at the recommended storage temperature.

-

The shelf-life is defined as the time it takes for the purity to drop below a specified limit (e.g., 95%).

-

Key Stability Factors and Logic Diagram

The stability of this compound is contingent on controlling several environmental factors. The logical relationship between these factors and the compound's integrity is illustrated below.

Caption: Logical diagram of stability factors and control measures.

By implementing these comprehensive storage and handling protocols, researchers can ensure the long-term stability and reliability of this compound, leading to more accurate and reproducible scientific results.

References

- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. CAS 104-24-5: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. edaegypt.gov.eg [edaegypt.gov.eg]

understanding the azo group in 4-Phenylazobenzoyl chloride

An In-depth Technical Guide to the Azo Group in 4-Phenylazobenzoyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (PABC) is a versatile organic compound characterized by the presence of a reactive acyl chloride and a photo-responsive azo group. The core of its functionality lies in the interplay between these two moieties. The azo group (-N=N-), acting as a potent electron-withdrawing group, significantly enhances the electrophilicity of the carbonyl carbon, making PABC an excellent acylating agent. Furthermore, the azo bridge, a classic chromophore, imparts color and allows for photo-isomerization, making it a valuable building block for creating photo-switchable materials, molecular probes, and polymer derivatives. This guide provides a comprehensive overview of the structure, reactivity, synthesis, and spectroscopic properties of this compound, with a focus on the central role of its azo group.

Physicochemical and Structural Properties

This compound is typically an orange-red or yellow-to-brown crystalline solid.[1][2][3] It is soluble in various organic solvents such as dichloromethane and chloroform but is insoluble in water, with which it reacts.[1]

Quantitative Data Summary

The key physicochemical and structural data for this compound are summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 104-24-5 | [1][4] |

| Molecular Formula | C₁₃H₉ClN₂O | [1][4] |

| Molecular Weight | 244.68 g/mol | [1][4] |

| Appearance | Light yellow to brown or orange-red crystalline powder | [1][2][3] |

| Melting Point | 94-97 °C | [2][4] |

| Hammett Constant (σp) | +0.64 (for -N=N-Ph group) | [5] |

The Azo Group: Electronic Effects and Reactivity

The defining characteristic of this compound is the powerful electronic influence of the para-phenylazo substituent on the reactivity of the benzoyl chloride moiety.

Electronic Profile

The phenylazo group (-N=N-C₆H₅) is a strong electron-withdrawing group. This is quantified by its positive Hammett substituent constant (σp = +0.64), which indicates a significant reduction in electron density on the aromatic ring to which it is attached.[5] This effect is a combination of two factors:

-

Inductive Effect (-I): The nitrogen atoms are more electronegative than carbon, pulling electron density away from the benzene ring through the sigma bond framework.[6]

-

Resonance Effect (-M): The azo group can delocalize the π-electrons of the benzene ring into its own π system, further withdrawing electron density. This is particularly effective from the ortho and para positions.

This strong electron withdrawal makes the carbonyl carbon of the acyl chloride group highly electrophilic and, therefore, extremely susceptible to nucleophilic attack.

Caption: Electronic influence of the azo group on the benzoyl chloride moiety.

Reactivity in Nucleophilic Acyl Substitution

The electron-deficient nature of the carbonyl carbon makes this compound an excellent reagent for acylation reactions. It reacts readily with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters. The reaction proceeds via the standard nucleophilic acyl substitution mechanism. The high reactivity means that reactions can often be carried out under mild conditions.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a representative subsequent reaction.

Synthesis of this compound

This protocol describes the conversion of 4-phenylazobenzoic acid to the corresponding acyl chloride using oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).[7]

Materials:

-

4-Phenylazobenzoic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice/water bath

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Setup: An oven-dried three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 4-phenylazobenzoic acid (1.0 equiv).

-

Solvent Addition: Anhydrous DCM is added to the flask to create a suspension (approx. 0.3 M concentration).

-

Catalyst Addition: A catalytic amount of anhydrous DMF (e.g., 1-2 drops per 10 mmol of acid) is added to the suspension via syringe.

-

Cooling: The reaction mixture is cooled to 0 °C using an ice/water bath while stirring.

-

Reagent Addition: Oxalyl chloride (1.5 equiv) is dissolved in a small amount of anhydrous DCM and added to the dropping funnel. The oxalyl chloride solution is then added dropwise to the stirred suspension over 30 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2-4 hours, or until gas evolution ceases and the solution becomes clear and homogenous.

-

Work-up: The solvent and excess oxalyl chloride are carefully removed under reduced pressure using a rotary evaporator. The resulting solid is this compound, which can be purified by recrystallization from a non-polar solvent like hexane or petroleum ether if necessary.[2]

Caption: General workflow for the synthesis of this compound.

Protocol for Amide Formation (Reaction with Aniline)

This protocol details the reaction of this compound with aniline to form N-phenyl-4-(phenylazo)benzamide, a representative nucleophilic acyl substitution.[8][9]

Materials:

-

This compound

-

Aniline

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Separatory funnel

-

Magnetic stirrer and stir bar

Procedure:

-

Amine Solution: In a round-bottom flask, dissolve aniline (1.0 equiv) and triethylamine (1.1 equiv, as an HCl scavenger) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice/water bath with stirring.

-

Acylation: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess amine and triethylamine hydrochloride), saturated NaHCO₃ solution (to remove any residual acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude amide product.

-

Purification: The product can be purified by recrystallization or column chromatography.

Spectroscopic Data Analysis

The structure of this compound can be confirmed through various spectroscopic techniques. The azo group, as a powerful chromophore, dominates the UV-Visible spectrum.

Quantitative Spectroscopic Data

| Technique | Wavelength/Wavenumber/Shift | Assignment | Reference(s) |

| UV-Vis (in THF) | ~350 nm | π → π* transition (conjugated system) | [10] |

| ~450 nm | n → π* transition (azo group) | [8] | |

| FTIR (KBr Pellet) | ~1770-1790 cm⁻¹ | C=O stretch (acyl chloride) | [11][12] |

| ~1400-1450 cm⁻¹ & ~1580 cm⁻¹ | N=N stretch (azo group) | [11][12] | |

| ~1600 & ~1490 cm⁻¹ | C=C stretch (aromatic rings) | [11][12] | |

| ¹H NMR (CDCl₃) | δ 8.2-8.4 ppm (d) | Protons ortho to -COCl | [4][13] |

| δ 7.9-8.1 ppm (m) | Protons ortho to -N=N- and on -N=N-Ph ring | [4][13] | |

| δ 7.4-7.6 ppm (m) | Protons meta/para on -N=N-Ph ring | [4][13] |

Note: Exact peak positions may vary slightly based on solvent and instrumentation.

The UV-Vis spectrum is characterized by a high-intensity π → π* transition and a lower-intensity, longer-wavelength n → π* transition, which is characteristic of the azo chromophore.[8][10] The IR spectrum clearly shows the strong carbonyl stretch of the highly reactive acyl chloride group at a high wavenumber. The ¹H NMR spectrum displays characteristic downfield signals for the aromatic protons, deshielded by the electron-withdrawing azo and carbonyl chloride groups.

References

- 1. spectrabase.com [spectrabase.com]

- 2. global.oup.com [global.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. Hammett substituent constants [stenutz.eu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. web.viu.ca [web.viu.ca]

Methodological & Application

Application Notes & Protocols: Synthesis of a Polyacetylene Derivative Using 4-Phenylazobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyacetylene and its derivatives are a class of conductive polymers that have garnered significant interest due to their unique electronic and optical properties.[1][2] The ability to synthesize tailored polyacetylene structures allows for the fine-tuning of these properties, opening up applications in areas such as organic electronics, sensors, and biomedical devices. This document provides detailed application notes and an experimental protocol for the synthesis of a specific polyacetylene derivative, poly[2-ethynyl-N-(4-(phenylazo)benzoyl) pyridinium chloride] (PEPABPC), using 4-Phenylazobenzoyl chloride as a key reagent. This method is notable for its simplicity, proceeding without the need for an additional initiator or catalyst.[3] 4-(Phenylazo)benzoyl chloride is an acyl chloride compound that serves as an activating agent in this polymerization reaction.[4]

Application

The described protocol is utilized for the synthesis of a polyacetylene derivative featuring phenylazobenzene moieties.[3] This specific derivative, PEPABPC, incorporates a conjugated polymer backbone with designed azobenzene groups, which can impart interesting photoresponsive and electrochemical properties to the material.[3] The resulting polymer has potential applications in the development of novel electrooptical and electrochemical devices.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the characterization of poly[2-ethynyl-N-(4-(phenylazo)benzoyl) pyridinium chloride] (PEPABPC).

| Parameter | Value | Reference |

| Photoluminescence (PL) Peak | 597 nm | [3] |

| Photon Energy of PL Peak | 2.07 eV | [3] |

| Electrochemical Behavior | Irreversible | [3] |

| Relationship between Oxidation Current Density and Scan Rate (30-150 mV/sec) | Approximately linear | [3] |

| Redox Process Control | Reactant diffusion process | [3] |

Experimental Protocol

Materials:

-

2-ethynylpyridine

-

4-(Phenylazo)benzoyl chloride

-

Appropriate solvent (e.g., anhydrous N,N-dimethylformamide (DMF))

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Schlenk flask or similar reaction vessel with a magnetic stirrer

-

Syringes and needles for liquid transfer

-

Apparatus for inert atmosphere techniques

-

Standard glassware for organic synthesis (beakers, graduated cylinders, etc.)

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven or desiccator for drying

Procedure:

-

Reaction Setup:

-

Place a magnetic stir bar into a clean, dry Schlenk flask.

-

Seal the flask and purge with dry nitrogen gas for at least 15-20 minutes to ensure an inert atmosphere.

-

-

Reagent Addition:

-

Under a positive flow of nitrogen, add 4-(Phenylazo)benzoyl chloride to the reaction flask.

-

Dissolve the 4-(Phenylazo)benzoyl chloride in a suitable anhydrous solvent, such as DMF.

-

In a separate flask, prepare a solution of 2-ethynylpyridine in the same anhydrous solvent.

-

Slowly add the 2-ethynylpyridine solution to the stirred solution of 4-(Phenylazo)benzoyl chloride at room temperature.

-

-

Polymerization:

-

Allow the reaction mixture to stir at room temperature for a specified period (e.g., 24 hours) to facilitate the polymerization process. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) if applicable.

-

-

Isolation and Purification of the Polymer:

-

After the reaction is complete, precipitate the polymer by pouring the reaction mixture into a non-solvent, such as diethyl ether or methanol.

-

Collect the precipitated polymer by filtration using a Büchner funnel.

-

Wash the polymer multiple times with the non-solvent to remove any unreacted monomers and impurities.

-

Dry the resulting polymer, poly[2-ethynyl-N-(4-(phenylazo)benzoyl) pyridinium chloride] (PEPABPC), under vacuum to a constant weight.

-

Characterization:

The chemical structure and properties of the synthesized PEPABPC can be characterized using various instrumental methods:[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the polymer.

-

UV-Visible Spectroscopy: To study the electronic absorption properties of the conjugated polymer.

-

Photoluminescence (PL) Spectroscopy: To determine the emission properties.

-

Cyclic Voltammetry (CV): To investigate the electrochemical behavior.

Visualizations

Experimental Workflow

References

Application Notes and Protocols: 4-Phenylazobenzoyl Chloride as a Pre-Column Derivatization Agent for Enhanced HPLC-UV/Vis Analysis

Introduction: The Chromophoric Advantage of 4-Phenylazobenzoyl Chloride in HPLC Analysis

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the sensitive and accurate quantification of analytes is paramount. High-Performance Liquid Chromatography (HPLC) with UV/Vis detection remains a cornerstone technique due to its robustness and accessibility. However, a significant challenge arises when target analytes, such as aliphatic amines, amino acids, phenols, and alcohols, lack a strong native chromophore, rendering their direct detection at low concentrations difficult. Pre-column derivatization addresses this limitation by chemically modifying the analyte to introduce a chromophoric tag, thereby enhancing its molar absorptivity and improving chromatographic retention.[1]

This compound (PABC-Cl) emerges as a potent derivatizing agent for this purpose. Its molecular structure incorporates an azobenzene moiety, a highly conjugated system that imparts a strong absorbance in the UV-Visible spectrum. The reaction of the acyl chloride group of PABC-Cl with nucleophilic functional groups, such as primary and secondary amines, phenols, and alcohols, forms stable, covalently bonded derivatives with significantly enhanced detectability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and applications of this compound as a versatile derivatization agent for HPLC-UV/Vis analysis.

Physicochemical Properties of this compound

A thorough understanding of the derivatizing agent is fundamental to its effective application. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Name | 4-(Phenylazo)benzoyl chloride | |

| Synonyms | Azobenzene-4-carbonyl Chloride, Azoyl Chloride | |

| CAS Number | 104-24-5 | [2] |

| Molecular Formula | C₁₃H₉ClN₂O | [2] |

| Molecular Weight | 244.68 g/mol | [2] |

| Appearance | Light yellow to brown crystalline powder | |

| Melting Point | 94-97 °C | |

| Solubility | Soluble in organic solvents like acetonitrile, dichloromethane, and THF. | |

| Reactivity | The acyl chloride group is highly reactive towards nucleophiles. It is sensitive to moisture and should be handled in a dry environment. |

Principle of Derivatization: Nucleophilic Acyl Substitution

The derivatization of analytes with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the heteroatom (e.g., nitrogen in amines, oxygen in phenols and alcohols) of the analyte attacks the electrophilic carbonyl carbon of the PABC-Cl. This is followed by the elimination of a chloride ion, resulting in the formation of a stable amide or ester linkage and hydrochloric acid as a byproduct. The reaction is typically conducted in a slightly alkaline medium to neutralize the liberated HCl and drive the reaction to completion.

Visualizing the Derivatization Workflow

The following diagram illustrates the general workflow for the pre-column derivatization of analytes with this compound for HPLC analysis.

Caption: General workflow for pre-column derivatization with PABC-Cl.

Protocols for Derivatization with this compound

The following protocols are provided as a starting point and should be optimized for specific analytes and matrices.

Protocol 1: Derivatization of Primary and Secondary Amines

This protocol is adapted from established methods for similar benzoyl chloride reagents.

Materials and Reagents:

-

Analyte Standard Solutions: Prepare stock solutions of amine standards (e.g., 1 mg/mL) in a suitable solvent (e.g., 0.1 M HCl for basic amines). Prepare working standards by dilution in water or a water/methanol mixture.

-

This compound (PABC-Cl) Solution: Prepare a 10 mg/mL solution of PABC-Cl in anhydrous acetonitrile (ACN) or dichloromethane (DCM). Note: This solution is moisture-sensitive and should be prepared fresh daily.

-

Alkaline Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 9.0.

-

Quenching Solution: 1 M Hydrochloric Acid (HCl).

-

Solvents: HPLC-grade acetonitrile, methanol, and water.

Derivatization Procedure:

-

Sample Preparation: For biological samples like plasma, perform protein precipitation (e.g., with acetonitrile) followed by centrifugation. The supernatant can then be used for derivatization.

-

Reaction Setup: In a microcentrifuge tube, add 100 µL of the amine standard solution or sample extract.

-

pH Adjustment: Add 200 µL of the alkaline buffer (pH 9.0) and vortex briefly.

-

Derivatization: Add 200 µL of the 10 mg/mL PABC-Cl solution. Vortex vigorously for 1-2 minutes.

-

Incubation: Allow the reaction to proceed at room temperature (approx. 25°C) for 20-30 minutes. For less reactive amines, incubation at a slightly elevated temperature (e.g., 40-50°C) may be necessary, but this should be optimized.

-

Quenching: Stop the reaction by adding 100 µL of 1 M HCl. This will neutralize the excess base and quench the unreacted PABC-Cl.

-

Cleanup: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

-

Analysis: Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.

Protocol 2: Derivatization of Phenols and Alcohols

This protocol is based on methods for the derivatization of phenolic compounds with similar acyl chlorides.

Materials and Reagents:

-